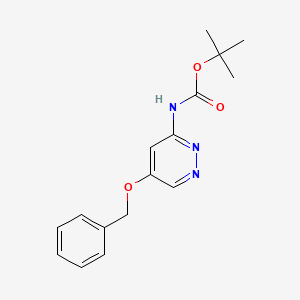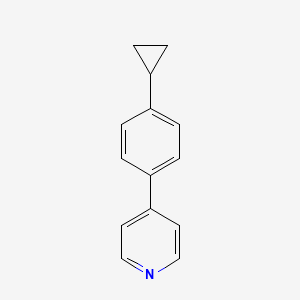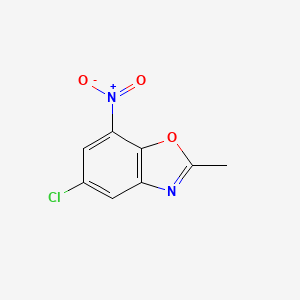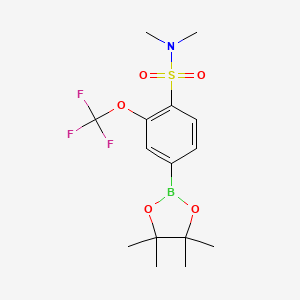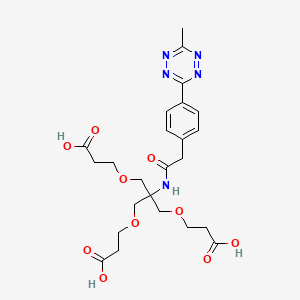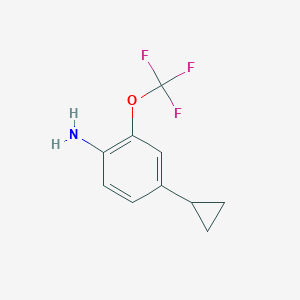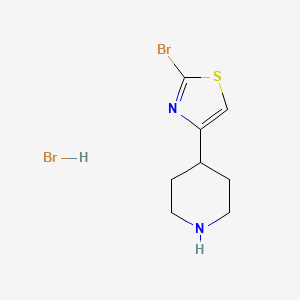
2-Bromo-4-(4-piperidyl)thiazole Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD32691093” is a chemical entity with unique properties and applications. It is known for its role in various chemical reactions and its potential use in scientific research. This compound has garnered attention due to its stability and reactivity under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32691093” involves a series of chemical reactions that require precise conditions. One common method includes the reaction of specific precursors under controlled temperature and pressure. The reaction typically involves the use of catalysts to enhance the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of “MFCD32691093” is scaled up using large reactors and continuous flow systems. The process is optimized to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD32691093” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
“MFCD32691093” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials, highlighting its industrial significance.
Mécanisme D'action
The mechanism of action of “MFCD32691093” involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and depend on the specific application. For instance, in a biological context, it may interact with enzymes or receptors, altering their function and leading to a physiological response.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: “MFCD32691093” can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
Compound A: Known for its high reactivity in oxidation reactions.
Compound B: Widely used in reduction reactions due to its stability.
Compound C: Commonly employed in substitution reactions for its selectivity.
Highlighting Its Uniqueness: What sets “MFCD32691093” apart is its unique combination of stability and reactivity under specific conditions. This makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H12Br2N2S |
|---|---|
Poids moléculaire |
328.07 g/mol |
Nom IUPAC |
2-bromo-4-piperidin-4-yl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C8H11BrN2S.BrH/c9-8-11-7(5-12-8)6-1-3-10-4-2-6;/h5-6,10H,1-4H2;1H |
Clé InChI |
BYVUNNBSPRFSBX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CSC(=N2)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


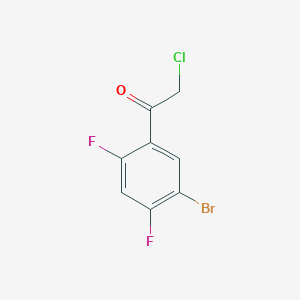
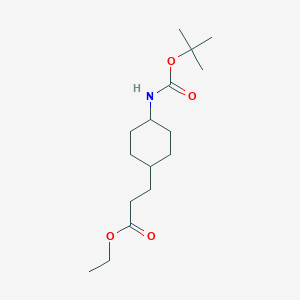
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
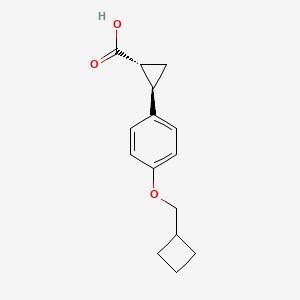
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
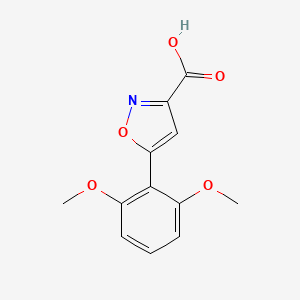
![(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]](/img/structure/B13718513.png)
![ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13718515.png)
